molecular formula C10H15N3O2 B11783878 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine

Cat. No.: B11783878
M. Wt: 209.24 g/mol
InChI Key: ROQMATDSMPKPEE-UHFFFAOYSA-N
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Description

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a suitable oxadiazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine stands out due to its unique combination of a morpholine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. Compared to other oxadiazole derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine

InChI

InChI=1S/C10H15N3O2/c1-2-7(3-1)10-12-9(13-15-10)8-6-14-5-4-11-8/h7-8,11H,1-6H2

InChI Key

ROQMATDSMPKPEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NO2)C3COCCN3

Origin of Product

United States

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